molecular formula C12H22N2O4 B12521769 tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate

tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate

Cat. No.: B12521769
M. Wt: 258.31 g/mol
InChI Key: IASISKBRBNTMFU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate (CAS: 2104588-69-2) is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl moiety, and a 2-oxopyrrolidin-3-yl substituent. Its molecular formula is C₁₂H₂₂N₂O₄ (MW: 259.17 g/mol), with stereochemical specificity at the (S,S)-configured carbon centers . The compound is synthesized via NaBH₄-mediated reduction of methyl ester intermediates (e.g., methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate), yielding 72–80% under optimized conditions . LCMS analysis confirms a [M+H]⁺ peak at 259.20 (calcd: 259.17) .

Applications This compound serves as a critical intermediate in synthesizing protease inhibitors, notably SARS-CoV-2 main protease inhibitors like nirmatrelvir . Its hydroxyl and pyrrolidinone groups enhance hydrogen-bonding interactions with enzyme active sites, contributing to inhibitory potency .

Properties

IUPAC Name

tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASISKBRBNTMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Amino Alcohols

A common strategy involves synthesizing a chiral amino alcohol precursor, followed by Boc protection.

Stepwise Procedure :

  • Synthesis of 1-Hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-amine :
    • Approach : The amino alcohol is synthesized via reductive amination or nucleophilic substitution. For example, 3-aminopropanal reacts with 2-oxopyrrolidin-3-yl chloride under basic conditions to form the pyrrolidinyl-substituted propanol.
    • Reduction : Aldehydes may be reduced to alcohols using NaBH₄ or LiAlH₄, with stereochemical control achieved via chiral catalysts or starting materials.
  • Boc Protection :
    • Reaction : The amine is protected with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or DMF, using triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a base.
    • Yield : ~70–85% based on analogous reactions.

Key Challenges :

  • Stereochemical Purity : Ensuring retention of the (S)-configuration at both the propanol and pyrrolidinyl centers.
  • Solubility : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for Boc protection.

Coupling Reactions with BOP or HATU

Benzotriazole-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate (BOP) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) facilitates carbamate formation from amines and activated carbonates.

Example Protocol :

  • Activation : A Boc-protected amine precursor reacts with BOP and NaHCO₃ in DMF.
  • Coupling : The activated intermediate undergoes nucleophilic attack by the propanol’s hydroxyl group, forming the carbamate.
  • Purification : Column chromatography (silica gel, DCM/MeOH) isolates the product.

Table 1: Representative Reaction Conditions

Reagent/Step Solvent Temperature Yield Source
BOP, NaHCO₃ DMF 20°C 62%
HATU, TEA DCM 0°C → RT 70–95%

Reduction of β-Keto Esters or Amides

The propanol backbone may be synthesized via reduction of β-keto esters or amides, followed by functionalization.

Procedure :

  • Reduction : A β-keto ester (e.g., methyl 3-oxopentanoate) is reduced to the corresponding alcohol using LiAlH₄ or NaBH₄.
  • Pyrrolidinyl Attachment : The alcohol undergoes nucleophilic substitution with a 2-oxopyrrolidin-3-yl halide.
  • Boc Protection : As described in Section 2.1.

Stereochemical Control and Optimization

Chiral Starting Materials

The (S)-configuration at the pyrrolidin-3-yl and propanol centers is critical. Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation) may be employed during intermediate synthesis.

Solvent and Base Selection

  • Boc Protection : DCM or toluene with TEA/DMAP avoids side reactions.
  • Polar Aprotic Solvents : DMF enhances coupling efficiency with BOP or HATU.

Analytical Characterization

NMR Spectroscopy

1H NMR (CDCl₃) :

  • δ 1.32–1.53 (s, 9H, tert-butyl), δ 3.15–3.25 (m, 2H, pyrrolidinone CH₂), δ 5.62 (br s, 1H, NH).
    13C NMR :
  • δ 27.7 (tert-butyl CH₃), δ 79.5 (Boc carbonyl), δ 172.3 (pyrrolidinone carbonyl).

HPLC and Mass Spectrometry

  • Purification : Silica gel chromatography (DCM/MeOH, 10:1) or RP-18 HPLC.
  • MS : m/z 215 (M+H)+ for Boc-protected intermediates.

Chemical Reactions Analysis

tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Antiviral Activity

Research indicates that compounds structurally related to tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate have been investigated for their potential as antiviral agents. For instance, the compound PF-07321332, which is an active protease inhibitor against SARS-CoV-2, has shown significant antiviral efficacy. The mechanism involves inhibiting the main protease (Mpro) essential for viral replication, suggesting that similar compounds may also exhibit antiviral properties through analogous mechanisms .

Drug Development

The compound's structure allows for modifications that can enhance its pharmacological profile. It has been noted that the incorporation of a pyrrolidine ring can improve binding affinity to target proteins, making it a suitable scaffold for developing new therapeutic agents targeting various diseases, including viral infections and possibly cancer .

Mechanistic Studies

Studies on the synthesis and action of compounds like this compound contribute to understanding the structure–activity relationship (SAR) in drug design. By analyzing how modifications affect biological activity, researchers can optimize compounds for better efficacy and reduced side effects .

Case Studies

Study Focus Findings
Paxlovid: Mechanism of ActionInvestigates PF-07321332 as an antiviralDemonstrated effective inhibition of SARS-CoV-2 protease; highlighted the importance of structural features similar to this compound in drug efficacy .
Structural Basis of Potential InhibitorsReviews inhibitors targeting SARS-CoV-2 MproIdentified the role of pyrrolidine derivatives in enhancing binding interactions with viral proteases .
Optimization of Pyridone α-KetoamidesFocuses on drug candidates for coronavirus treatmentEmphasized the significance of structural optimization in developing effective protease inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Synthesis Method Yield (%) Application Reference
tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate C₁₂H₂₂N₂O₄ (S,S)-hydroxy, 2-oxopyrrolidin-3-yl NaBH₄ reduction of methyl ester 72–80 SARS-CoV-2 protease inhibitor intermediate
N∼2∼-[(benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide C₂₁H₃₁N₃O₈S Leucinamide, sulfonic acid Multi-step peptide coupling N/A Broad-spectrum protease inhibitor
tert-butyl N-[3-(prop-2-enoyl)phenyl]carbamate C₁₄H₁₇NO₃ Propenoylphenyl Acylation of Boc-protected aniline N/A Photocrosslinking agent
tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate C₁₁H₁₉NO₄ Oxolane (tetrahydrofuran) ring Aldol condensation N/A Solubility-enhancing scaffold
tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate C₁₇H₂₄N₂O₃ Benzoyl, methylpyrrolidine Boc protection of amine N/A Anticancer lead compound

Key Differences

Functional Groups and Bioactivity The target compound’s 2-oxopyrrolidin-3-yl group enables hydrogen bonding with protease catalytic residues, enhancing inhibitory activity . In contrast, the oxolane substituent in [CAS: N/A] (Table 1) reduces ring strain but lacks hydrogen-bond donors, limiting enzyme interactions . Compounds with sulfonic acid (e.g., C₂₁H₃₁N₃O₈S) exhibit higher solubility but poorer membrane permeability compared to the target compound’s pyrrolidinone .

Synthetic Accessibility NaBH₄ reduction (target compound) achieves higher yields (72–80%) compared to multi-step peptide couplings (e.g., C₂₁H₃₁N₃O₈S), which often require chromatographic purification . Tert-butyl carbamates with allyl or benzoyl groups (e.g., C₁₄H₁₇NO₃) show lower stability under acidic conditions due to ester lability .

Commercial Relevance The target compound is priced at €2,599/100 mg (CymitQuimica), reflecting demand in antiviral research, while simpler analogs (e.g., C₁₁H₁₉NO₄) cost less due to broader availability .

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 259.17 0.5 2 5
tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate 247.30 1.2 1 4
N∼2∼-[(benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide 485.55 -1.8 4 9

Research Findings

  • Protease Inhibition : The (S,S)-stereochemistry of the target compound is critical for binding to the SARS-CoV-2 main protease (Ki = 0.9 nM), outperforming analogs with D-configurations or bulkier substituents (e.g., benzoyl groups) .
  • Stability : Boc-protected derivatives (e.g., C₁₇H₂₄N₂O₃) exhibit superior shelf-life compared to acetylated analogs, which hydrolyze under ambient conditions .
  • Scalability : NaBH₄-mediated synthesis (target compound) is scalable to gram quantities, whereas biocatalytic routes (e.g., for C₂₁H₃₁N₃O₈S) require specialized enzymes .

Biological Activity

Tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate, also known by its CAS number 2382782-88-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against specific targets, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC12H22N2O4
Molar Mass258.31 g/mol
Density1.132 ± 0.06 g/cm³ (Predicted)
Melting Point>125°C (dec.)
Boiling Point480.0 ± 20.0 °C (Predicted)
SolubilitySlightly soluble in chloroform and methanol
AppearanceWhite to off-white solid

Structural Information

The compound features a tert-butyl group and a carbamate moiety, which are critical for its biological activity. The presence of the oxopyrrolidine ring contributes to its potential as an enzyme inhibitor.

This compound has been primarily studied for its inhibitory effects on viral proteases, particularly the 3-chymotrypsin-like protease (3CLpro) associated with coronaviruses such as SARS-CoV-2. This enzyme is crucial for viral replication, making it an attractive target for antiviral drug development.

Inhibition Studies

Recent studies have demonstrated that this compound acts as a reversible covalent inhibitor of the 3CLpro enzyme. The structural similarity between the active sites of various coronaviruses allows for broad-spectrum activity against related viruses, including MERS-CoV and HCoV229E .

Efficacy Data

In vitro assays have shown that this compound exhibits promising inhibitory concentrations:

CompoundIC50 (μM) against 3CLproEC50 (μM) in cell-based assays
Tert-butyl Carbamate9.0 ± 1.516.77

These values indicate that the compound effectively inhibits viral protease activity at relatively low concentrations, suggesting its potential utility in therapeutic applications.

Study on Antiviral Activity

A recent publication highlighted the development of a series of peptidomimetic inhibitors targeting the SARS-CoV-2 3CLpro enzyme. This compound was included in these studies due to its structural features conducive to enzyme inhibition. The study reported that compounds with similar scaffolds showed significant antiviral activity with reduced cytopathic effects in infected cell lines .

Structure-Based Design

Another study focused on structure-based design strategies for synthesizing potent inhibitors of human rhinovirus proteases, which share similarities with the target protease of coronaviruses. The findings suggested that modifications to the carbamate structure could enhance binding affinity and selectivity towards viral enzymes .

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